

molecular structure of 4-(1-Methylethyl)phenyl diphenyl phosphate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1-Methylethyl)phenyl diphenyl phosphate

Cat. No.: B1615071

[Get Quote](#)

An In-Depth Technical Guide to **4-(1-Methylethyl)phenyl Diphenyl Phosphate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(1-Methylethyl)phenyl diphenyl phosphate**, a significant organophosphate compound. It is designed to serve as a crucial resource for researchers, scientists, and professionals in drug development, offering detailed insights into its molecular structure, chemical properties, synthesis, and applications. This document emphasizes the technical intricacies and practical considerations essential for laboratory and developmental work.

Introduction

4-(1-Methylethyl)phenyl diphenyl phosphate, also known as p-cumenyl phenyl phosphate, is an aryl phosphate ester. While its primary industrial application is as a flame retardant, its unique chemical structure and properties make it a compound of interest in various scientific and research contexts. Understanding its molecular characteristics is fundamental to leveraging its potential in material science and specialized chemical synthesis. This guide aims to consolidate the available technical information to facilitate its use and further investigation in a research and development setting.

Chemical and Physical Properties

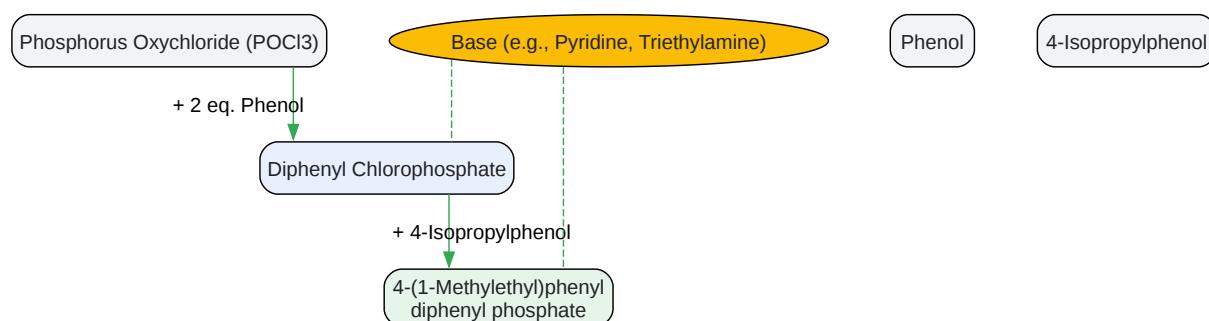
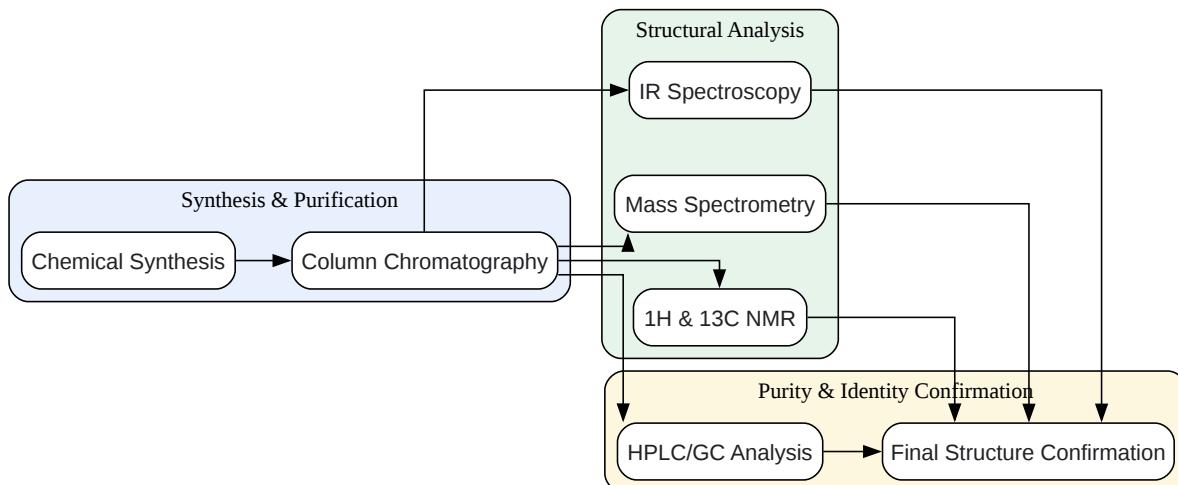
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The properties of **4-(1-Methylethyl)phenyl diphenyl phosphate** are summarized in the table below. These parameters are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

Property	Value	Source(s)
CAS Number	55864-04-5	[1] [2]
Molecular Formula	C ₂₁ H ₂₁ O ₄ P	[1] [2]
Molecular Weight	368.36 g/mol	[2]
IUPAC Name	diphenyl (4-propan-2-ylphenyl) phosphate	[3]
Synonyms	Diphenyl p-isopropylphenyl phosphate, 4-Isopropylphenyl diphenyl phosphate, p-Cumenyl phenyl phosphate	[1] [2]
Appearance	Viscous light yellow liquid	[3]
Boiling Point	~369.5 °C (estimated)	[1]
Density	~1.179 g/cm ³ (estimated)	[1]
Solubility	Insoluble in water. Soluble in many organic solvents.	[3]
log K _{ow} (Octanol-Water Partition Coefficient)	5.31 (for isopropylphenyl diphenyl phosphate)	[3]

Molecular Structure and Spectroscopic Analysis

The molecular structure of **4-(1-Methylethyl)phenyl diphenyl phosphate** consists of a central phosphate group bonded to two phenyl groups and one 4-(1-methylethyl)phenyl (p-cumenyl)

group. The presence of both unsubstituted and substituted aromatic rings provides a unique electronic and steric environment.



General Spectroscopic Features

While specific, high-resolution spectra for this exact isomer are not readily available in public databases, the expected spectroscopic features can be predicted based on the analysis of its constituent functional groups and data from closely related compounds.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton). The aromatic region would display a complex multiplet pattern due to the protons of the two phenyl groups and the AA'BB' system of the p-substituted cumenyl ring.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct signals for the methyl and methine carbons of the isopropyl group, as well as a series of signals for the aromatic carbons, including the quaternary carbons attached to the phosphate group and the isopropyl group.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the P=O stretching vibration (typically in the $1300\text{-}1250\text{ cm}^{-1}$ region) and the P-O-C (aryl) stretching vibrations (around $1200\text{-}1100\text{ cm}^{-1}$ and $1000\text{-}900\text{ cm}^{-1}$). Aromatic C-H and C=C stretching bands would also be prominent.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation would likely involve the loss of the phenyl and cumenyl groups, as well as rearrangements characteristic of organophosphate esters.

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural elucidation and purity assessment of a synthesized batch of **4-(1-Methylethyl)phenyl diphenyl phosphate**, emphasizing the synergy between different analytical techniques.

[Click to download full resolution via product page](#)

Caption: General Synthesis Pathway.

Experimental Protocol (Representative)

This protocol is a representative procedure based on general methods for the synthesis of triaryl phosphates and should be optimized for specific laboratory conditions.

Materials:

- Diphenyl chlorophosphate
- 4-Isopropylphenol
- Anhydrous pyridine or triethylamine
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate for elution

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-isopropylphenol (1 equivalent) in anhydrous DCM.
- Addition of Base: Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Addition of Phosphorylating Agent: Slowly add diphenyl chlorophosphate (1 equivalent) dropwise to the stirred solution via the dropping funnel.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Characterization: Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.

Applications in Research and Industry

While the primary commercial use of isopropylphenyl diphenyl phosphate is as a flame retardant in polymers, its properties are relevant to more specialized applications of interest to the scientific community.

- Flame Retardant for High-Performance Polymers: Aryl phosphates are used as flame retardants in engineering plastics such as polycarbonates (PC) and their blends (e.g., PC/ABS), which are often used in laboratory equipment housings and electronic devices due to their excellent mechanical properties and heat resistance. The addition of aryl phosphates can help these materials meet stringent flammability standards without significantly compromising their physical properties. [4][5][6][7]*
- Plasticizer for Polymers: In addition to flame retardancy, it acts as a plasticizer, increasing the flexibility and processability of polymers. This is particularly relevant for materials used in tubing, seals, and other flexible components in laboratory apparatus.
- Potential in Synthesis: As a substituted triaryl phosphate, it can serve as a starting material or intermediate in the synthesis of more complex molecules. The phosphate group can be a leaving group in certain reactions or can be modified to introduce other functionalities.
- Reference Standard: In environmental and toxicological studies, pure isomers like **4-(1-methylethyl)phenyl diphenyl phosphate** are essential as analytical standards for the detection and quantification of commercial flame retardant mixtures in various matrices. [8]

Safety and Toxicology

The toxicological profile of **4-(1-Methylethyl)phenyl diphenyl phosphate** is not extensively documented for the specific isomer. However, data on isopropylated triphenyl phosphate (IPTPP) mixtures provide valuable insights.

- Acute Toxicity: IPTPP mixtures generally exhibit low acute oral and dermal toxicity, with LD50 values in rats and rabbits being greater than 2000 mg/kg body weight. [9]*
- Organ Toxicity: Sub-chronic studies in rats have shown that exposure to IPTPP can lead to increased liver and adrenal gland weight. [10]*
- Reproductive and Developmental Toxicity: Some studies on IPTPP mixtures have indicated potential for reproductive and developmental toxicity at high exposure levels. [11][12]*
- Neurotoxicity: Compared to other organophosphates, the neurotoxic potential of IPTPP is considered to be low and dependent on the presence of specific ortho-substituted isomers. [9]*
- Endocrine Effects: There is some evidence to suggest that IPTPP may have endocrine-disrupting effects.

Handling and Safety Precautions

Given the potential hazards, appropriate safety measures should be taken when handling **4-(1-Methylethyl)phenyl diphenyl phosphate** in a laboratory setting.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
- Spill and Waste Disposal: Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion

4-(1-Methylethyl)phenyl diphenyl phosphate is a compound with significant industrial applications as a flame retardant and plasticizer. For the research and drug development community, it represents a molecule with interesting properties for materials science and potential as a synthetic intermediate. A clear understanding of its chemical properties, synthesis, and toxicological profile is essential for its safe and effective use. Further research

into the specific biological activities and applications of this and related compounds could unveil new opportunities in various scientific disciplines.

References

- NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP). Chemical Effects in Biological Systems. (2021-11-08).
- Gannon, A. M., et al. (2019). Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects. PubMed.
- Isopropylated triphenyl phosphate esters: Human health tier II assessment. (2018-03-02).
- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. Semantic Scholar. (2020-06-23).
- ISOPROPYLATED TRIPHENYL PHOSPHATE.
- Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences. Oxford Academic. (2022-12-23).
- SUPPORTING INFORM
- 4-Isopropyl-phenyl diphenyl phosph
- Manufacture and Use of Selected Aryl and Alkyl Aryl Phosph
- US2984680A - Method for preparing diphenyl phosphites.
- Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester | 55864-04-5. ChemicalBook.
- Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP)
- 55864-04-5, 4-(1-Methylethyl)
- Isopropylphenyl diphenyl phosph
- WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate.
- Phenol, isopropylated, phosphate (3:1): Technical Report for EPA Docket No. EPA-HQ-OPPT-2016-0730 On production, imports, use, recycling, and other exposure scenarios.
- Organic phosphates and their preparation.
- 4-(1-Methylethyl)
- Isopropyl diphenyl phosphate - Optional[¹³C NMR] - Chemical Shifts. SpectraBase.
- 4-(1-Methylethyl)
- Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. PMC - NIH.
- Isopropylphenyl diphenyl phosph
- 4-(1-Methylethyl)
- Main-Chain Phosphorus-Containing Polymers for Therapeutic Applic
- Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. PMC - NIH. (2024-11-21).

- Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. (2025-10-15).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- NMR Chemical Shifts of Common Labor
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS.
- US4484011A - Process for preparation of 4-isopropylphenol.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010-04-16).
- Phosphorus-Containing Polymers: A Great Opportunity for the Biomedical Field | Biomacromolecules.
- US20160272812A1 - Phosphazene flame retardant polycarbonate compounds.
- 4-Isopropylphenylacetic acid. the NIST WebBook.
- Polycarbonate flame retarded by non-halogen solid aromatic phosphate.
- Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression | Chemical Research in Toxicology.
- Diphenyl chlorophosphate | C₁₂H₁₀ClO₃P | CID 75654. PubChem - NIH.
- Infrared Analysis of Phosphorous Compounds.
- Infrared spectroscopy of different phosphates structures | Request PDF.
- Compounding Flame Retardancy of Triphenyl Phosphate and Alpha Zirconium Phosphate for Polycarbonate/Acrylonitrile-Butadiene-Styrene Blends.
- (a) Sequence of reactions to the formation of phenol and propylene from... | Download Scientific Diagram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester | 55864-04-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]

- 3. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. series.publisso.de [series.publisso.de]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP) [cebs.niehs.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [molecular structure of 4-(1-Methylethyl)phenyl diphenyl phosphate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615071#molecular-structure-of-4-1-methylethyl-phenyl-diphenyl-phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com